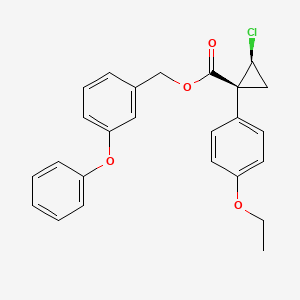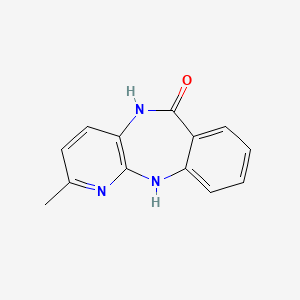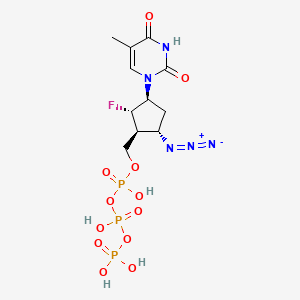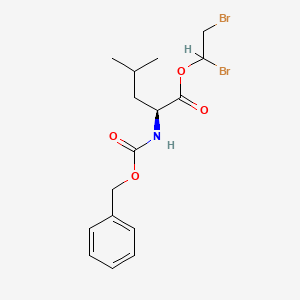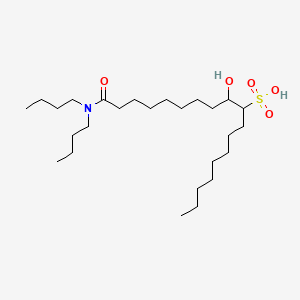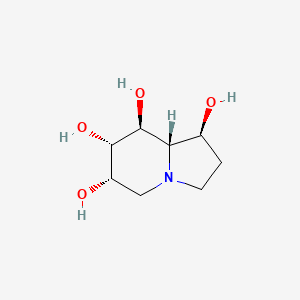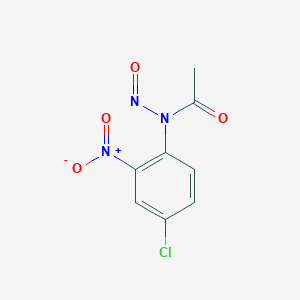
n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a nitroso group attached to a phenyl ring, along with an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide typically involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by the nitrosation of the resulting compound. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and sodium nitrite in acidic medium for nitrosation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl-N-nitrosoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-2-nitrophenyl-N-nitrosoacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-2-nitrophenyl)-4-methoxybenzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is unique due to its combination of chloro, nitro, and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
65078-78-6 |
|---|---|
Molekularformel |
C8H6ClN3O4 |
Molekulargewicht |
243.60 g/mol |
IUPAC-Name |
N-(4-chloro-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H6ClN3O4/c1-5(13)11(10-14)7-3-2-6(9)4-8(7)12(15)16/h2-4H,1H3 |
InChI-Schlüssel |
CHDHTJFOQWABRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)


